molecular formula C16H26ClNO3S B12193738 [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]diethylamine

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]diethylamine

Cat. No.: B12193738
M. Wt: 347.9 g/mol
InChI Key: KWILDCFQQZTKPQ-UHFFFAOYSA-N
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Description

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]diethylamine is a complex organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring, a pentyloxy group, and a sulfonyl diethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]diethylamine typically involves multiple steps, starting with the preparation of the chloro-substituted phenyl ring. This can be achieved through electrophilic aromatic substitution reactions, where a chlorine atom is introduced to the phenyl ring. The pentyloxy group is then attached via an etherification reaction, using appropriate alkyl halides and base catalysts.

The sulfonyl diethylamine moiety is introduced through a sulfonation reaction, followed by the addition of diethylamine under controlled conditions. The overall synthetic route requires careful control of reaction parameters such as temperature, solvent, and reaction time to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems are often employed to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]diethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols, depending on the reducing agent used.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper, along with suitable solvents and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]diethylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]diethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the chloro and pentyloxy groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]diethylamine can be compared with other sulfonyl-containing compounds, such as:

  • (5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine
  • [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]-3-pyridylamine

These compounds share similar structural features but differ in their specific substituents, which can influence their reactivity and applications. This compound is unique due to its diethylamine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H26ClNO3S

Molecular Weight

347.9 g/mol

IUPAC Name

5-chloro-N,N-diethyl-4-methyl-2-pentoxybenzenesulfonamide

InChI

InChI=1S/C16H26ClNO3S/c1-5-8-9-10-21-15-11-13(4)14(17)12-16(15)22(19,20)18(6-2)7-3/h11-12H,5-10H2,1-4H3

InChI Key

KWILDCFQQZTKPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N(CC)CC

Origin of Product

United States

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